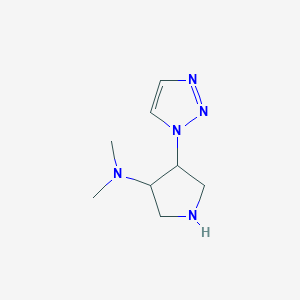
N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a triazole moiety and two methyl groups on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (I) salts.
Substitution on the Pyrrolidine Ring: The triazole ring is then introduced to the pyrrolidine ring through nucleophilic substitution reactions.
Dimethylation: The final step involves the dimethylation of the nitrogen atom on the pyrrolidine ring using reagents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the triazole and pyrrolidine rings.
Reduction: Reduced forms of the triazole ring.
Substitution: Various substituted triazole derivatives.
科学研究应用
N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or photonic properties.
作用机制
The mechanism of action of N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the pyrrolidine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
4-(1H-1,2,3-Triazol-1-yl)benzamides: These compounds also feature a triazole ring and have been studied for their potential as HSP90 inhibitors.
1,2,3-Triazole Hybrids: These compounds contain the triazole moiety and have shown antimicrobial activities.
Uniqueness
N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the dimethylated nitrogen atom on the pyrrolidine ring can enhance its lipophilicity and membrane permeability, making it a valuable scaffold for drug development.
: Design, synthesis, and biological evaluation of 4-(1H-1,2,3-triazol-1-yl)benzamides : Design, synthesis and antimicrobial activities of 1,2,3-triazole hybrids
属性
分子式 |
C8H15N5 |
|---|---|
分子量 |
181.24 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H15N5/c1-12(2)7-5-9-6-8(7)13-4-3-10-11-13/h3-4,7-9H,5-6H2,1-2H3 |
InChI 键 |
HOQCNZLHAIYNKG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1CNCC1N2C=CN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199716.png)
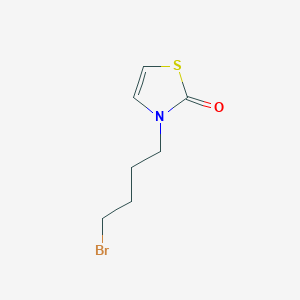
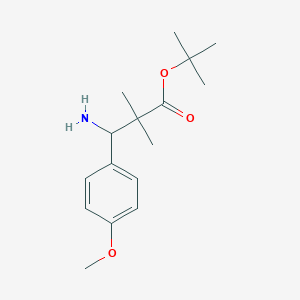
![4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13199731.png)
![[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13199734.png)
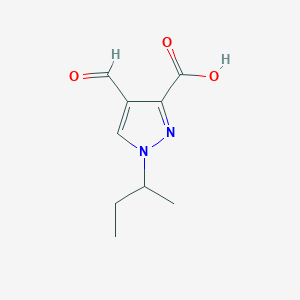
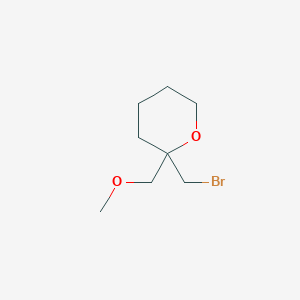

![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199763.png)
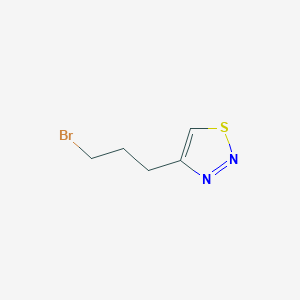
![4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide](/img/structure/B13199790.png)
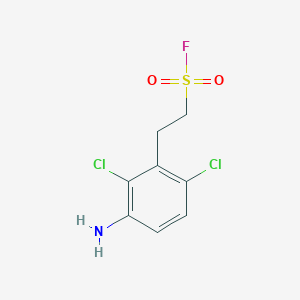

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpentanoic acid](/img/structure/B13199803.png)
